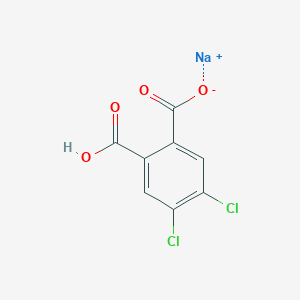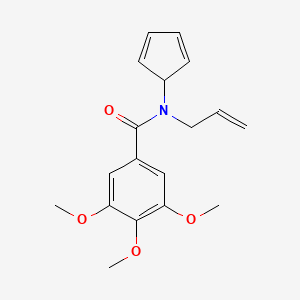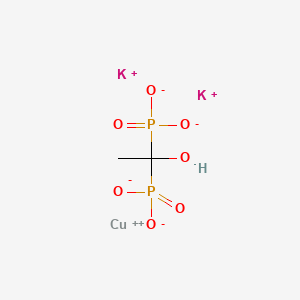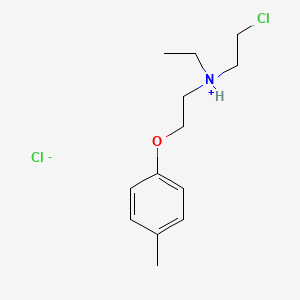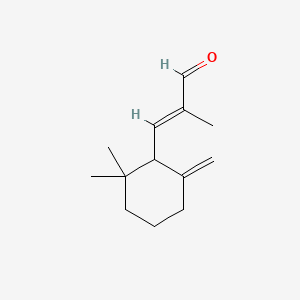
3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde is an organic compound with the molecular formula C13H20O It is characterized by a cyclohexyl ring substituted with methylene and dimethyl groups, and an aldehyde functional group attached to a methacrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde typically involves the reaction of 2,2-dimethyl-6-methylenecyclohexanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylene group can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylic acid.
Reduction: 3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylic alcohol.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. The methacrylate moiety can participate in polymerization reactions, leading to the formation of cross-linked networks.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,2-Dimethyl-6-methylenecyclohexyl)propionaldehyde
- 3-(2,2-Dimethyl-6-methylenecyclohexyl)acrylic acid
- 3-(2,2-Dimethyl-6-methylenecyclohexyl)methanol
Uniqueness
3-(2,2-Dimethyl-6-methylenecyclohexyl)methacrylaldehyde is unique due to the presence of both an aldehyde and a methacrylate group, which allows it to participate in a wide range of chemical reactions and applications. Its structural features provide versatility in synthetic chemistry and potential for diverse biological activities.
Propriétés
Numéro CAS |
67801-13-2 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
(E)-3-(2,2-dimethyl-6-methylidenecyclohexyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C13H20O/c1-10(9-14)8-12-11(2)6-5-7-13(12,3)4/h8-9,12H,2,5-7H2,1,3-4H3/b10-8+ |
Clé InChI |
LLJNTMFCLMRXSC-CSKARUKUSA-N |
SMILES isomérique |
C/C(=C\C1C(=C)CCCC1(C)C)/C=O |
SMILES canonique |
CC(=CC1C(=C)CCCC1(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


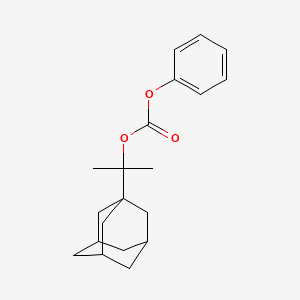

![Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate](/img/structure/B13785625.png)


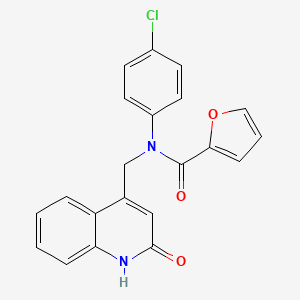
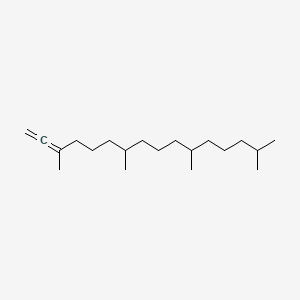

![(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13785652.png)
